Trilignocerin
Overview
Description
Trilignocerin, also known as tritetracosanoin, is a triacylglycerol derived from tetracosanoic acid. It is a complex organic compound with the molecular formula C75H146O6. This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trilignocerin typically involves the esterification of tetracosanoic acid with glycerol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Tetracosanoic acid reacts with glycerol in the presence of a catalyst (e.g., sulfuric acid or sodium hydroxide) to form this compound.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous reactors. The process is optimized for high yield and purity, often employing advanced techniques such as:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification Steps: The crude product is purified using distillation or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Trilignocerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this compound yields alcohols and alkanes.
Substitution: Ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Trilignocerin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and energy storage.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of trilignocerin involves its interaction with biological membranes and enzymes. This compound is hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
Similar Compounds
Tristearin: Another triacylglycerol with stearic acid as the fatty acid component.
Trilinolein: A triacylglycerol with linoleic acid as the fatty acid component.
Tripalmitin: A triacylglycerol with palmitic acid as the fatty acid component.
Uniqueness of Trilignocerin
This compound is unique due to its long carbon chains derived from tetracosanoic acid, which imparts distinct physical and chemical properties. Its high molecular weight and specific ester linkages make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3-di(tetracosanoyloxy)propyl tetracosanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H146O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h72H,4-71H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXWLXDVNAYUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H146O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1144.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(24:0/24:0/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56933-26-7 | |
Record name | TG(24:0/24:0/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
Record name | TG(24:0/24:0/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0047149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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